N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S3/c1-13-6-8-17(28-3)16(11-13)24-19(27)12-30-20-9-7-15(25-26-20)21-14(2)23-22(31-21)18-5-4-10-29-18/h4-11H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVXSPYGBNJNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include 2-methoxy-5-methylaniline, thiophene derivatives, and other heterocyclic compounds. Common synthetic routes could involve:
Formation of the thiazole ring: This might be achieved through the reaction of thiophene derivatives with appropriate reagents.
Pyridazine ring synthesis: This could involve cyclization reactions using hydrazine derivatives.
Coupling reactions: The final step might involve coupling the thiazole and pyridazine rings with the acetamide group under specific conditions such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bioactivity and Structure-Activity Relationships (SAR)
While bioactivity data for the target compound are absent, comparisons with structurally related molecules highlight key SAR trends:
- Thiophene vs.
- Methoxy-Methyl Phenyl Group : The 2-methoxy-5-methylphenyl group could modulate solubility and membrane permeability, similar to para-substituted phenyl groups in .
Pharmacokinetic and Physicochemical Properties
Comparative analysis of logP, solubility, and metabolic stability can be inferred from substituent effects:
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structural features, including the presence of a methoxy group, thiazole moiety, and pyridazine ring, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Structural Characteristics
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Methoxy Group | Enhances lipophilicity and potential bioavailability. |
| Methyl Group | May influence the electronic properties and steric hindrance. |
| Thiazole Moiety | Associated with various biological activities, including antimicrobial and anticancer effects. |
| Pyridazine Ring | Known for interactions with biological targets, potentially enhancing anticancer efficacy. |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:
-
Cytotoxicity Against Cancer Cell Lines :
- Compounds similar to this structure have shown potent activity against lung and skin cancer cell lines.
- Derivatives of 1,3,4-thiadiazole have been identified with significant anticancer activity, suggesting a similar potential for this compound due to its structural analogies.
-
Mechanism of Action :
- Docking studies reveal that compounds with similar structures may bind effectively to protein targets involved in cancer pathways, such as tubulin.
- The presence of the thiazole and pyridazine rings may contribute to these interactions, facilitating disruption of cancer cell proliferation.
Case Studies
A review of related compounds provides insights into the biological activities that may be expected from N-(2-methoxy-5-methylphenyl)-2-{6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-y]pyridazin}:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | 1,3,4-thiadiazole ring | Anticancer activity against SK-MEL-2 cell line |
| 2-(5-(5-oxo-2-(4-chlorophenyl)oxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid | Thiadiazole and oxazolidine | Cytotoxic effects on breast cancer cells |
| 2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole with chloro substituent | Antitumor properties |
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, including:
- Thiazole ring formation via cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
- Pyridazine-thiol coupling using nucleophilic substitution (e.g., sodium hydride in DMF) to attach the sulfanylacetamide group .
- Final purification via column chromatography or recrystallization to achieve >95% purity .
Optimization focuses on temperature control (60–80°C for cyclization), solvent selection (polar aprotic solvents for coupling), and reaction time (monitored via TLC/HPLC) to maximize yield (typically 60–75%) .
Basic: Which analytical techniques are used to confirm the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR validates aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ ~170 ppm) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection (λ = 254 nm) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions may arise from:
- Assay variability: Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) .
- Structural analogs: Compare bioactivity of derivatives (e.g., fluorophenyl vs. nitrophenyl substitutions) to identify SAR trends .
- Metabolic stability: Use liver microsome assays to assess degradation rates, which may explain discrepancies in in vitro vs. in vivo efficacy .
Advanced: What strategies mitigate degradation during storage or experimental use?
Answer:
- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .
- pH stability: Maintain neutral buffers (pH 6–8) to avoid hydrolysis of the acetamide group .
- Lyophilization: For long-term storage, lyophilize in inert atmospheres to prevent oxidation of sulfanyl linkages .
Basic: What functional groups govern its chemical reactivity?
Answer: Key reactive sites include:
- Thiazole ring: Susceptible to electrophilic substitution (e.g., bromination) .
- Sulfanyl group: Prone to oxidation (forming sulfoxides/sulfones with KMnO4) .
- Acetamide carbonyl: Participates in nucleophilic acyl substitution (e.g., with amines) .
Advanced: How can structure-activity relationship (SAR) studies enhance target selectivity?
Answer:
- Substitution patterns: Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to improve enzyme inhibition (e.g., kinase targets) .
- Heterocycle modifications: Introduce fluorine to the thiophene ring to enhance metabolic stability and receptor binding .
- Docking studies: Use molecular modeling (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases .
Basic: What are common side reactions during synthesis, and how are they minimized?
Answer:
- Thiazole dimerization: Controlled by slow addition of precursors at low temperatures (0–5°C) .
- Sulfanyl group oxidation: Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) during coupling .
- Byproduct formation: Monitor via HPLC and optimize stoichiometry (e.g., 1.2:1 molar ratio for pyridazine-thiol coupling) .
Advanced: How is target engagement validated in cellular assays?
Answer:
- Competitive binding assays: Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells .
- Knockdown/knockout models: CRISPR-Cas9 gene editing to confirm activity loss in target-deficient cells .
- Thermal shift assays (TSA): Measure protein melting temperature shifts upon compound binding .
Basic: What solvents and catalysts are optimal for key reactions?
Answer:
- Cyclization reactions: Ethanol or acetonitrile with catalytic p-toluenesulfonic acid .
- Sulfanyl coupling: DMF with NaH as a base .
- Reduction steps: H2/Pd-C in ethanol for thiazole ring hydrogenation .
Advanced: How do electronic effects of substituents influence reactivity and bioactivity?
Answer:
- Electron-donating groups (e.g., methoxy): Increase electron density on the thiazole ring, enhancing π-π stacking with aromatic residues in enzymes .
- Electron-withdrawing groups (e.g., nitro): Improve oxidative stability but may reduce solubility .
- Hammett constants (σ): Correlate substituent effects with reaction rates (e.g., SNAr reactions on pyridazine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
